molecular formula C23H22ClN3OS3 B2990898 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride CAS No. 1329642-46-7

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride

Cat. No.: B2990898
CAS No.: 1329642-46-7
M. Wt: 488.08
InChI Key: QSBHMJXDYMEOTN-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride is a benzothiazole-tetrahydrothienopyridine hybrid compound with a phenylthioacetamide side chain. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS3.ClH/c1-26-12-11-16-19(13-26)30-23(25-20(27)14-28-15-7-3-2-4-8-15)21(16)22-24-17-9-5-6-10-18(17)29-22;/h2-10H,11-14H2,1H3,(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBHMJXDYMEOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CSC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme involved in DNA repair and redox signaling. This article delves into the synthesis, biological evaluation, structure-activity relationships (SAR), and clinical implications of this compound.

The compound can be synthesized through various organic reactions involving benzo[d]thiazole and thieno[2,3-c]pyridine derivatives. The molecular formula is C₁₈H₁₈N₂OS₂·HCl with a molecular weight of approximately 408.0 g/mol. Its structural characteristics include:

  • Molecular Formula : C₁₈H₁₈N₂OS₂
  • Molecular Weight : 408.0 g/mol
  • CAS Number : 919850-64-9

The primary biological activity of this compound is its inhibition of APE1. APE1 plays a significant role in the base excision repair (BER) pathway by recognizing and cleaving AP sites in DNA.

Efficacy in Cell Lines

In vitro studies have demonstrated that this compound exhibits low micromolar activity against APE1, showing comparable efficacy in HeLa cell extracts. It has been reported to potentiate the cytotoxic effects of alkylating agents like methylmethanesulfonate (MMS) and temozolomide (TMZ), leading to increased accumulation of AP sites in treated cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thieno[2,3-c]pyridine moiety significantly affect the inhibitory potency against APE1. For instance, the introduction of various substituents on the benzo[d]thiazole ring can enhance binding affinity and selectivity towards APE1.

Substituent TypeEffect on Activity
Methyl groupsIncrease potency
Halogen atomsVarying effects depending on position
Alkyl chainsGenerally increase lipophilicity

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies show that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. In animal models, it demonstrated good plasma and brain exposure after intraperitoneal administration at doses around 30 mg/kg body weight . Toxicological assessments are ongoing to evaluate potential side effects.

Case Studies

A notable case study involved the use of this compound in combination with TMZ for treating glioblastoma multiforme (GBM). The results indicated enhanced tumor cell apoptosis compared to TMZ alone. The combinatorial approach led to a significant reduction in tumor volume in xenograft models .

Comparison with Similar Compounds

Tetrahydrothienopyridine Derivatives

  • N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) Key Differences: The 6-isopropyl group replaces the methyl group in the target compound, and the acetamide lacks the phenylthio substituent. Activity: Exhibits APE1 inhibition (low µM range) and enhances alkylating agent cytotoxicity in HeLa cells . Pharmacokinetics: Favorable in vivo exposure in plasma and brain tissues .
  • N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide Hydrochloride (CAS 1329973-37-6) Key Differences: Ethyl group at the 6-position and p-tolylthio substituent instead of phenylthio. Molecular Weight: 516.1 g/mol vs. 538.2 g/mol for the target compound .

Benzothiazole-Acetamide Hybrids

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (EP 3 348 550A1) Key Differences: Trifluoromethyl and methoxy substituents replace the tetrahydrothienopyridine core. Activity: Likely targets kinase pathways due to benzothiazole’s role in VEGFR-2 inhibition (as seen in ) .

Substituents on the Tetrahydrothienopyridine Core

Compound 6-Position Substituent Biological Target Activity/Potency
Target Compound Methyl APE1 (inferred) Not reported
Compound 3 Isopropyl APE1 Low µM inhibition
CAS 1329894-90-7 Benzyl Not reported Structural similarity
  • Methyl vs. Isopropyl/Benzyl : Smaller substituents (methyl) may reduce steric hindrance, optimizing enzyme binding. Bulkier groups (isopropyl, benzyl) could enhance target selectivity but reduce solubility .

Acetamide Side Chain Modifications

Compound Acetamide Substituent Molecular Weight (g/mol) Key Properties
Target Compound Phenylthio 538.2 Enhanced hydrophobicity
CAS 1329973-37-6 p-Tolylthio 516.1 Improved lipophilicity
EP 3 348 550A1 3,4,5-Trimethoxyphenyl ~450 (estimated) Electron-rich for kinase binding
  • Phenylthio vs. p-Tolylthio : The methyl group in p-tolylthio may stabilize hydrophobic interactions, whereas phenylthio offers a simpler aromatic profile .

APE1 Inhibition

  • Compound 3 : Inhibits APE1 at µM levels, enhancing temozolomide cytotoxicity. The target compound’s phenylthio group may improve DNA-binding affinity compared to simpler acetamides.

Kinase Inhibition

  • N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) : VEGFR-2 IC₅₀: 0.12 µM, with antiangiogenic effects. Comparison: The target compound’s tetrahydrothienopyridine core may confer distinct kinase selectivity compared to thiadiazole-based analogs.

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